molecular formula C12H8F4N2 B6329910 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% CAS No. 1314988-11-8

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%

Cat. No. B6329910
CAS RN: 1314988-11-8
M. Wt: 256.20 g/mol
InChI Key: FSMDTVSFMZUMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% (5-FTP95) is a synthetic compound that has found multiple applications in scientific research. It is a fluoroalkyl-substituted pyridin-2-amine, and its structure is characterized by a five-membered ring with a nitrogen atom at position two and a trifluoromethyl group at position three. The compound has a low melting point of -30°C and is soluble in water, ethanol, and other organic solvents. It is also highly stable and has a long shelf life.

Scientific Research Applications

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% has found multiple applications in scientific research. It is used as a ligand for the synthesis of transition metal complexes, and it has been used in the synthesis of a variety of organic molecules, such as cyclic peptides and heterocyclic compounds. The compound is also used in the synthesis of materials with interesting properties, such as fluorescent dyes and magnetic materials. In addition, it has been used as a catalyst in the synthesis of organic molecules, such as amino acids and nucleosides.

Mechanism of Action

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% acts as a ligand in the synthesis of transition metal complexes. In this role, it binds to the metal atom and forms a coordination bond with it. This coordination bond is essential for the formation of the complex and for the subsequent reactions that take place. In addition, the compound can act as a catalyst in organic reactions, and it can also be used as a reagent in the synthesis of organic molecules.
Biochemical and Physiological Effects
5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% has not been tested for its biochemical and physiological effects. Therefore, its effects on the human body are unknown. However, since the compound is highly stable and has a low melting point, it is unlikely to be toxic or to cause any adverse effects.

Advantages and Limitations for Lab Experiments

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% has several advantages when used in laboratory experiments. It is highly stable and has a long shelf life, which makes it ideal for long-term storage. It is also soluble in a variety of solvents, which makes it easy to use in a variety of reactions. Finally, it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments.
The main limitation of 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% is that it has not been tested for its biochemical and physiological effects. Therefore, it is important to exercise caution when using the compound in experiments involving living organisms.

Future Directions

The potential applications of 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% are numerous, and there are many potential future directions for its use. One potential direction is the use of the compound in the synthesis of pharmaceuticals and other bioactive compounds. It could also be used in the synthesis of materials with interesting properties, such as fluorescent dyes and magnetic materials. In addition, it could be used as a catalyst in organic reactions, and it could be used as a reagent in the synthesis of organic molecules. Finally, it could be used as a ligand for the synthesis of transition metal complexes.

Synthesis Methods

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenol with anhydrous ammonia in a solvent such as dimethylformamide. This reaction results in the formation of 2-fluoro-3-trifluoromethylphenylamine. The second step involves the reaction of this intermediate with pyridine in the presence of a base, such as pyridinium hydrochloride. This reaction results in the formation of 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% as the final product.

properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-11-8(7-4-5-10(17)18-6-7)2-1-3-9(11)12(14,15)16/h1-6H,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMDTVSFMZUMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine

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